Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide is a short acting thiazide diuretic. Hydrochlorothiazide (HCTZ) is widely used to treat hypertension and edema. This agent's metabolite appears to preferentially bind to and accumulate in red blood cells. This agent is primarily excreted by the kidneys.
Hydrochlorothiazide, also known as microzide or hydrodiuril, belongs to the class of organic compounds known as 1, 2, 4-benzothiadiazine-1, 1-dioxides. These are aromatic heterocyclic compounds containing a 1, 2, 4-benzothiadiazine ring system with two S=O bonds at the 1-position. Hydrochlorothiazide is a drug which is used for the treatment of high blood pressure and management of edema. Hydrochlorothiazide exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Hydrochlorothiazide has been found in human adipose tissue and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, hydrochlorothiazide is primarily located in the cytoplasm. Hydrochlorothiazide can be converted into hydrochlorothiazide through the action of the enzyme solute carrier family 22 member 6. In humans, hydrochlorothiazide is involved in the metabolic disorder called the hydrochlorothiazide action pathway. Hydrochlorothiazide is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Hydrochlorothiazide is a benzothiadiazine that is 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide substituted by a chloro group at position 6 and a sulfonamide at 7. It is diuretic used for the treatment of hypertension and congestive heart failure. It has a role as a xenobiotic, an environmental contaminant, a diuretic and an antihypertensive agent. It is a benzothiadiazine, a sulfonamide and an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 58-93-5
VCID: VC0530140
InChI: InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)
SMILES: C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Molecular Formula: C7H8ClN3O4S2
Molecular Weight: 297.7 g/mol

Hydrochlorothiazide

CAS No.: 58-93-5

Inhibitors

VCID: VC0530140

Molecular Formula: C7H8ClN3O4S2

Molecular Weight: 297.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Hydrochlorothiazide - 58-93-5

CAS No. 58-93-5
Product Name Hydrochlorothiazide
Molecular Formula C7H8ClN3O4S2
Molecular Weight 297.7 g/mol
IUPAC Name 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Standard InChI InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)
Standard InChIKey JZUFKLXOESDKRF-UHFFFAOYSA-N
SMILES C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Canonical SMILES C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Appearance White to off-white crystalline powder.
Colorform White, or practically white crystalline powder
White to off-white crystalline powde
Density 1.693 g/cu cm
Melting Point 523 to 527 °F (NTP, 1992)
266-268
274.0 °C
273-275 °C
274°C
Physical Description Crystals or white powder. (NTP, 1992)
Solid
Description Hydrochlorothiazide is a short acting thiazide diuretic. Hydrochlorothiazide (HCTZ) is widely used to treat hypertension and edema. This agent's metabolite appears to preferentially bind to and accumulate in red blood cells. This agent is primarily excreted by the kidneys.
Hydrochlorothiazide, also known as microzide or hydrodiuril, belongs to the class of organic compounds known as 1, 2, 4-benzothiadiazine-1, 1-dioxides. These are aromatic heterocyclic compounds containing a 1, 2, 4-benzothiadiazine ring system with two S=O bonds at the 1-position. Hydrochlorothiazide is a drug which is used for the treatment of high blood pressure and management of edema. Hydrochlorothiazide exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Hydrochlorothiazide has been found in human adipose tissue and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, hydrochlorothiazide is primarily located in the cytoplasm. Hydrochlorothiazide can be converted into hydrochlorothiazide through the action of the enzyme solute carrier family 22 member 6. In humans, hydrochlorothiazide is involved in the metabolic disorder called the hydrochlorothiazide action pathway. Hydrochlorothiazide is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Hydrochlorothiazide is a benzothiadiazine that is 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide substituted by a chloro group at position 6 and a sulfonamide at 7. It is diuretic used for the treatment of hypertension and congestive heart failure. It has a role as a xenobiotic, an environmental contaminant, a diuretic and an antihypertensive agent. It is a benzothiadiazine, a sulfonamide and an organochlorine compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Commercially available hydrochlorothiazide tablets have an expiration date of 3 or 5 years following the date of manufacture depending on the packaging.
Solubility less than 0.1 mg/mL at 72.5° F (NTP, 1992)
722 mg/L (at 25 °C)
0.00 M
In water, 722 mg/L at 25 °C
Soluble in ethanol at approximately 750 g/L; soluble in acetone, dilute ammonia; freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide; sparingly soluble in alcohol; insoluble in ether, chloroform, dilute mineral acids
Soluble in sodium hydroxide solution
Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide; sparingly soluble in methanol; insoluble in dilute mineral acids
0.722 mg/mL at 25 °C
>44.7 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Hydrochlorothiazide; Hypothiazide; Dichlotride; Hydrosaluric; Esidrex; Esidrix; Dichlothiazide; Dihydrochlorothiazide; Esidrex; Esidrix; HCTZ; Hydrochlorothiazide; HydroDIURIL; Hypothiazide; Oretic; Sectrazide;
Vapor Pressure 1.78X10-10 mm Hg at 25 °C (est)
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2: Machnicki G, Ong SH, Chen W, Wei ZJ, Kahler KH. Comparison of
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5: Arafa MF, El-Gizawy SA, Osman MA, El Maghraby GM. Sucralose as co-crystal
6: Arias SC, Souza RA, Malheiros DM, Fanelli C, Fujihara CK, Zatz R. An
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14: Yousefichaijan P, Sharafkhah M, Cyrus A, Rafeie M. Therapeutic Efficacy of
15: Jarvis SS, Okada Y, Levine BD, Fu Q. Central integration and neural control
16: Giménez-García R. Hyperpigmentation Induced by Combination Therapy With
17: Yu D, Chen Y, Hao K. The pharmacokinetic-pharmacodynamic model of telmisartan
18: Mohan JC, Jain R, Chamle V, Bhargava A. Short Term Safety and Tolerability of
19: Lorena M, Autolitano A, Natale G, Uberti F, Vitali F, Schiantarelli C,
20: Cooney D, Milfred-LaForest S, Rahman M. Diuretics for hypertension:
PubChem Compound 3639
Last Modified Nov 11 2021
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